molecular formula C19H15ClO5 B2382353 (Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-54-4

(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2382353
CAS No.: 623117-54-4
M. Wt: 358.77
InChI Key: VTBKKVCDMNDVGX-MFOYZWKCSA-N
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Description

(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic chemical compound featuring a benzofuranone core structure that is functionalized with a 4-chlorobenzylidene group at the 2-position and an ethoxyacetate side chain at the 6-position . The Z-configuration of the benzylidene double bond is a key stereochemical feature that defines the molecule's geometry. Researchers can explore this compound as a complex organic scaffold in synthetic chemistry projects. The presence of the benzofuranone moiety, a privileged structure in medicinal chemistry, makes this compound a candidate for investigations into structure-activity relationships. Its structural analogs, such as derivatives of 1,4-benzothiazine, have been reported to exhibit a diverse range of pharmacological activities in scientific literature, including potential as antimicrobial, antioxidant, and lipoxygenase inhibitory agents . Similarly, dibenzoxepin derivatives, which share a complex tricyclic architecture, are known for their bioactive properties and have been developed as dual COX-2/5-LOX inhibitors with anti-inflammatory activity . This compound is provided For Research Use Only and is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-2-23-18(21)11-24-14-7-8-15-16(10-14)25-17(19(15)22)9-12-3-5-13(20)6-4-12/h3-10H,2,11H2,1H3/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBKKVCDMNDVGX-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the condensation of appropriate starting materials followed by functional group modifications. The specific synthetic route may vary based on the desired purity and yield but generally follows established organic chemistry protocols.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the benzofuran moiety have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antitumor Properties

Studies have demonstrated that certain derivatives of the compound exhibit cytotoxic activity against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Cell Line IC50 Value Reference
K562Moderate
MCF7Moderate

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective effects. Compounds with similar structures have been reported to exert anticonvulsant activity, indicating a potential for treating neurological disorders .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives demonstrated that compounds with a chlorobenzylidene group exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.
  • Cytotoxicity Assessment : In vitro assays on K562 and MCF7 cell lines revealed that several derivatives displayed IC50 values in the micromolar range, indicating moderate cytotoxicity. The studies employed standard MTT assays to evaluate cell viability post-treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Chlorobenzylidene Group : Enhances lipophilicity and may improve membrane permeability.
  • Benzofuran Core : Known for its biological activity, particularly in antitumor and antimicrobial contexts.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of (Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate as an anticancer agent. The compound has shown cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Research indicates that the presence of the 4-chlorobenzylidene moiety contributes significantly to its potency against cancer cells. The exploration of different substituents on the benzofuran core has been shown to affect the compound's efficacy and selectivity, providing insights into the design of more effective analogs .

Agricultural Applications

Insecticidal Properties

This compound exhibits insecticidal properties similar to those of pyrethroids. Its low toxicity to non-target organisms and biodegradability make it an attractive option for sustainable agricultural practices. Studies have demonstrated its effectiveness against common agricultural pests, suggesting its potential use as a natural pesticide .

Fungicidal Activity

In addition to its insecticidal properties, this compound has shown promise as a fungicide. Its ability to inhibit fungal growth has been attributed to its interaction with specific enzymatic pathways in fungi, leading to cell death. This dual action against both insects and fungi positions it as a valuable tool in integrated pest management strategies .

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound makes it suitable for incorporation into polymer matrices. Research has explored its use as a functional additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into coatings and films has shown improved resistance to degradation from environmental factors .

Nanocomposite Development

Recent advancements in nanotechnology have seen the application of this compound in the development of nanocomposites. By integrating this compound into nanoscale materials, researchers have achieved enhanced performance characteristics such as increased strength and reduced weight, which are critical for various industrial applications .

Comparison with Similar Compounds

Research Implications

  • Synthetic Chemistry : The tert-butyl and methoxy analogs () demonstrate how steric and electronic effects can be tuned for specific reaction pathways.
  • Drug Design : The chloro and tert-butyl derivatives (Target Compound, ) are candidates for hydrophobic target binding, while polar analogs () may optimize solubility for aqueous formulations.
  • Materials Science : Furan-containing analogs () could serve as precursors for conductive polymers due to their heterocyclic frameworks.

Q & A

Q. What are the critical steps and parameters in synthesizing (Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

The synthesis involves two key steps:

  • Condensation : Reacting 4-chlorobenzaldehyde with a 3-oxo-2,3-dihydrobenzofuran precursor under acidic catalysis (e.g., p-toluenesulfonic acid in ethanol at 80°C) to form the Z-configured benzylidene intermediate .
  • Esterification : Coupling the intermediate with ethyl bromoacetate using a base (e.g., K₂CO₃) in anhydrous DMF at 60°C for 12 hours . Purification via silica-gel column chromatography (hexane:ethyl acetate, 3:1) is essential to isolate the product with >95% purity .

Q. Which analytical techniques are prioritized for structural confirmation?

  • Single-crystal X-ray diffraction (SXRD) : Definitive proof of Z-configuration and molecular geometry using SHELX for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at δ ~170 ppm, benzofuran protons at δ 6.7–7.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+Na]⁺ at m/z 414.0893) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data?

Discrepancies often arise from dynamic effects in solution (NMR) versus static crystal environments (SXRD). Strategies include:

  • Variable-temperature NMR : Assess conformational flexibility (e.g., broadening of benzylidene proton signals at elevated temperatures) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) influencing solid-state packing .
  • DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR chemical shifts to validate solution-state conformers .

Q. What methodologies optimize the condensation reaction yield?

  • Catalyst screening : p-TsOH outperforms HCl, achieving 78% yield vs. 62% under reflux .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes at 100°C, improving yield by 15–20% .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the benzylidene carbon .

Q. How does the Z-configuration influence biological interactions?

The Z-configuration enables π-π stacking with hydrophobic pockets in target enzymes (e.g., COX-2). Docking studies (AutoDock Vina) show a binding energy of −9.2 kcal/mol for the Z-isomer versus −7.5 kcal/mol for the E-isomer . Stereochemical assignment relies on NOESY correlations between the benzylidene proton and benzofuran oxygen .

Methodological Considerations

Q. What protocols ensure compound stability during biological assays?

  • pH control : Degradation via ester hydrolysis is minimized at pH 6.5–7.0 (half-life >48 hours in PBS at 37°C) .
  • Lyophilization : Stable for >6 months when stored at −20°C under argon .

Q. How are synthetic by-products characterized and mitigated?

  • LC-MS monitoring : Identifies dimers (e.g., m/z 787.15) formed via Michael addition; suppressed by lowering reaction temperature to 60°C .
  • Protecting groups : Acetylation of the benzofuran hydroxyl prevents unwanted side reactions during esterification .

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